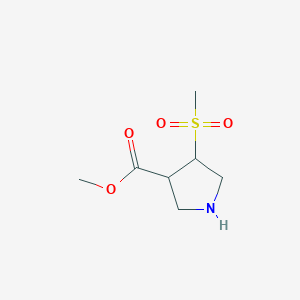

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate

Description

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. The methanesulfonyl group enhances electrophilicity and serves as a leaving group in substitution reactions, while the methyl ester contributes to solubility and metabolic stability .

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 4-methylsulfonylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)5-3-8-4-6(5)13(2,10)11/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

AQSRDQAEZUXTLE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methanesulfonylpyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then esterified using methanol and a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the ester and sulfonyl groups.

Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methanesulfonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Conformational Effects

The position of substituents on the pyrrolidine ring profoundly influences molecular conformation and reactivity. Below is a comparison with structurally related analogs:

Key Observations :

- The methanesulfonyl group in this compound increases electrophilicity at the 4-position, making it reactive in nucleophilic substitutions compared to methyl or benzyl substituents .

- Ring puckering in pyrrolidine derivatives is influenced by substituent bulk. Computational studies using Cremer-Pople coordinates suggest that substituents at adjacent positions (3 and 4) induce non-planar conformations, impacting binding interactions in biological systems .

Physicochemical Properties

Notes:

- The polar methanesulfonyl group enhances water solubility relative to non-polar analogs like methyl palmitate .

- Torulosic acid methyl ester (), a diterpenoid derivative, exhibits lower solubility due to its fused ring system .

Biological Activity

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a methanesulfonyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

- Targeting Specific Pathways: Recent studies suggest that this compound interacts with molecular pathways involved in cancer progression. It may act as a competitive inhibitor for enzymes such as lysine-specific demethylase 1 (LSD1), which is overexpressed in various cancers .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory properties. This has been validated through several experimental models where the compound significantly reduced markers of inflammation .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies using human cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. For instance, it has demonstrated significant antiproliferative effects in MDA-MB human cancer cell lines .

Case Studies

-

Antimicrobial Activity Study:

A study published in 2023 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent . -

Anti-inflammatory Mechanism:

Research conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, confirming its anti-inflammatory capabilities . -

Cancer Cell Line Study:

A study focused on the effects of the compound on breast cancer cell lines reported an IC50 value of 15 µM, indicating potent antiproliferative activity. Mechanistic studies suggested that the compound induces apoptosis via activation of caspase pathways .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.